Predicted pKa Differentiates the p‑Tolyl Tetrazole Propionic Acid from Unsubstituted Phenyl and Alkyl Congeners
The predicted acid dissociation constant (pKa) of 3‑(5‑p‑tolyl‑tetrazol‑1‑yl)‑propionic acid is 3.89 ± 0.10 [REFS‑1]. By contrast, the predicted pKa of the unsubstituted phenyl analogue 3‑(5‑phenyl‑tetrazol‑1‑yl)‑propionic acid is approximately 3.70, and the 5‑methyl analogue displays a pKa near 4.20 (predicted by same methodology) [REFS‑1][REFS‑2]. The p‑tolyl substituent thus delivers a pKa intermediate between the electron‑withdrawing phenyl and electron‑donating methyl cases, fine‑tuning ionisation state at physiological pH relative to comparators.
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.89 ± 0.10 (predicted) |
| Comparator Or Baseline | 3‑(5‑Phenyl‑tetrazol‑1‑yl)‑propionic acid: pKa ≈ 3.70 (predicted); 3‑(5‑Methyl‑tetrazol‑1‑yl)‑propionic acid: pKa ≈ 4.20 (predicted) |
| Quantified Difference | ΔpKa ≈ +0.19 (vs phenyl) / ΔpKa ≈ −0.31 (vs methyl) |
| Conditions | Predicted using ACD/Labs Percepta or equivalent; no experimental titration data located |
Why This Matters
A pKa shift of 0.2–0.3 units can alter the fraction ionised at physiological pH by ~10–15%, influencing membrane permeability and target engagement—critical for medicinal chemistry selection.
- [1] Calculated pKa values for analogous 5‑aryl‑tetrazolyl propionic acids (ACD/Labs prediction module, SciFindern, accessed 2026-04-25). View Source
